![molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2](/img/structure/B1281406.png)
4-Methylbenzo[d]thiazol-2(3H)-one
Overview
Description
4-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound. One common method is the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Chemistry
4-Methylbenzo[d]thiazol-2(3H)-one serves as a vital building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and electrophilic substitution reactions.
Biology
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase enzymes. This inhibition is relevant in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, it shows promise in antimicrobial activity against various bacterial strains.
Medicine
Research highlights the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through interference with cellular signaling pathways.
Industry
In industrial applications, this compound is utilized in developing dyes and pigments due to its chemical stability and reactivity.
This compound exhibits significant biological activities:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 12 |
- Anticancer Activity : In vitro studies indicate that the compound can significantly reduce cancer cell viability.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, showed enhanced antibacterial properties when modified with electron-withdrawing groups. The most effective derivative displayed an MIC comparable to standard antibiotics like ampicillin.
- Cytotoxicity in Cancer Models : In vitro studies on gastric cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis, underscoring its potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that this compound reduces pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by interfering with cellular signaling pathways and protein expression levels.
Comparison with Similar Compounds
4-Methylbenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:
2-Methylbenzo[d]thiazole: Lacks the carbonyl group, which affects its reactivity and biological activity.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits potent anticancer activity but differs in its substitution pattern and specific biological effects.
2-Methylbenzo[d]thiazol-6-ol:
Biological Activity
4-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its ability to interact with biological macromolecules. The presence of the methyl group at the 4-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In one study, the compound demonstrated MIC values ranging from 8 μg/mL to 16 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Studies have assessed its effects on gastric (AGS) and colon (HT-29) cancer cell lines, revealing IC50 values as low as 10 μM .
- Mechanism : The compound induces apoptosis through mitochondrial pathways, leading to caspase activation and disruption of mitochondrial membrane potential .
Cancer Cell Line | IC50 (μM) |
---|---|
AGS | 10 |
HT-29 | 15 |
Enzyme Inhibition
This compound has been identified as an effective inhibitor of several key enzymes:
- Acetylcholinesterase Inhibition : It shows promising activity against acetylcholinesterase, with an IC50 value of approximately 2.7 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Tyrosinase Inhibition : The compound also inhibits tyrosinase, an enzyme involved in melanin production, making it a candidate for skin whitening agents .
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 2.7 |
Tyrosinase | 5.0 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited enhanced antibacterial properties when modified with electron-withdrawing groups. The best-performing derivative showed an MIC comparable to standard antibiotics like ampicillin .
- Cytotoxicity in Cancer Models : In vitro studies on gastric cancer cells indicated that treatment with this compound resulted in significant cell death through apoptosis, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
4-methyl-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIYZXCYLAJOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509447 | |
Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73443-84-2 | |
Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzo[d]thiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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